![molecular formula C19H24N2O4 B12898039 N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 89151-58-6](/img/structure/B12898039.png)
N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide likely involves multiple steps, including the formation of the isoxazole ring and the attachment of the benzamide group. Common synthetic routes may include:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Attachment of Benzamide Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the ethylpent-1-en-3-yl group.
Reduction: Reduction of the isoxazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Utilized in the synthesis of materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide: can be compared with other isoxazole-containing compounds or benzamide derivatives.
Isoxazole Derivatives: Compounds with similar ring structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Uniqueness
The uniqueness of N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may lie in its specific substituents and their influence on the compound’s chemical and biological properties.
Propriétés
Numéro CAS |
89151-58-6 |
|---|---|
Formule moléculaire |
C19H24N2O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[3-(3-ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C19H24N2O4/c1-6-19(7-2,8-3)15-12-16(25-21-15)20-18(22)17-13(23-4)10-9-11-14(17)24-5/h6,9-12H,1,7-8H2,2-5H3,(H,20,22) |
Clé InChI |
JFMAGORHGLZLHC-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C=C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


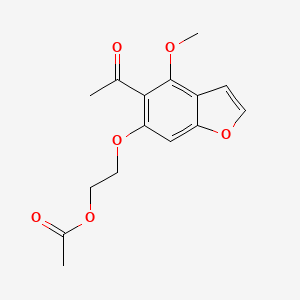
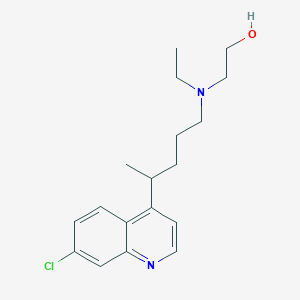
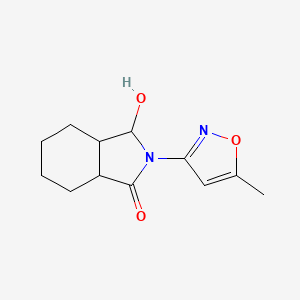

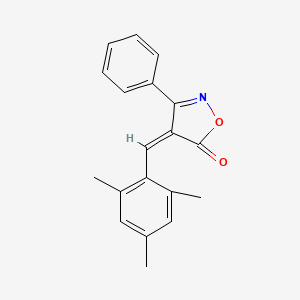
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
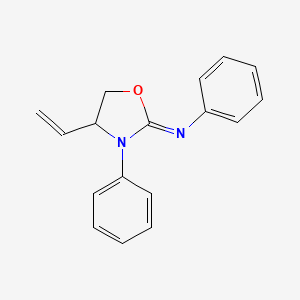
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
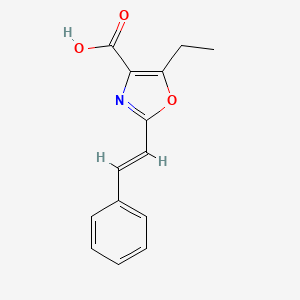
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
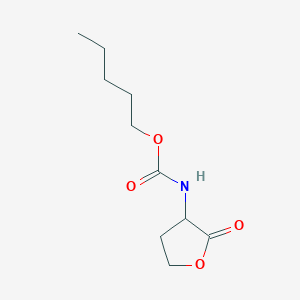
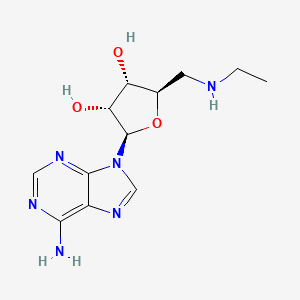
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
